4-(3,4-DIMETHOXYPHENYL)-7,8-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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Overview
Description
4-(3,4-DIMETHOXYPHENYL)-7,8-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a compound belonging to the tetrahydroquinoline class. Tetrahydroquinolines are known for their presence in various natural products and their broad range of biological activities . This compound is of interest due to its potential therapeutic properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DIMETHOXYPHENYL)-7,8-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves a multi-step process. One common method includes the Povarov cycloaddition reaction followed by N-furoylation . The starting materials for this synthesis are p-toluidine, benzaldehyde, and trans-methyl-isoeugenol . The reaction conditions often involve the use of deep eutectic solvents to facilitate the cycloaddition process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-DIMETHOXYPHENYL)-7,8-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce new functional groups to the aromatic ring .
Scientific Research Applications
4-(3,4-DIMETHOXYPHENYL)-7,8-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3,4-DIMETHOXYPHENYL)-7,8-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with molecular targets such as NF-κB . This interaction can inhibit the activity of NF-κB, leading to reduced inflammation and potential anticancer effects . The compound may also modulate other pathways involved in immune response and cellular proliferation .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3- and 4-positions.
3,4-Dimethoxyphenylacetonitrile: Used in the synthesis of muscle relaxants and other therapeutic agents.
Uniqueness
4-(3,4-DIMETHOXYPHENYL)-7,8-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is unique due to its tetrahydroquinoline structure, which imparts specific biological activities not commonly found in other similar compounds . Its ability to act as an NF-κB inhibitor and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-11-5-7-14-15(10-18(21)20-19(14)12(11)2)13-6-8-16(22-3)17(9-13)23-4/h5-9,15H,10H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURIHHUFMKIFGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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